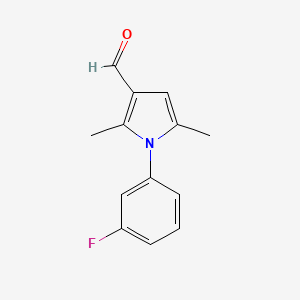

1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

描述

Basic Molecular Information

1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the class of fluorinated heterocyclic aldehydes. The compound is systematically catalogued under Chemical Abstracts Service number 428497-01-2, providing it with a unique identifier in chemical databases worldwide. The molecular formula C₁₃H₁₂FNO indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. With a molecular weight of 217.24 grams per mole, this compound demonstrates moderate molecular complexity suitable for various synthetic applications.

The compound is further characterized by its MDL number MFCD02611660, which serves as an additional identifier in chemical literature and commercial databases. This systematic identification allows for precise referencing and procurement of the compound across different chemical suppliers and research institutions. The molecular weight calculation confirms the accurate representation of all constituent atoms within the molecular structure, providing a basis for stoichiometric calculations and analytical method development.

Structural Classification and Chemical Family

The compound belongs to the broader category of pyrrole derivatives, specifically characterized as a 1H-pyrrole-3-carbaldehyde with fluorophenyl and dimethyl substitutions. Pyrroles constitute a fundamental class of five-membered aromatic heterocycles containing one nitrogen atom, which significantly influences the electronic properties and reactivity patterns of these compounds. The presence of the fluorophenyl substituent at the nitrogen position creates a unique electronic environment that affects both the stability and reactivity of the pyrrole ring system.

The structural classification extends to include it among fluorinated organic compounds, where the fluorine atom occupies a meta position on the phenyl ring attached to the nitrogen atom. This positioning of the fluorine substituent contributes distinctive electronic and steric properties that differentiate this compound from other halogenated derivatives. The aldehyde functional group at the 3-position of the pyrrole ring further classifies this compound as a heterocyclic aldehyde, providing reactive sites for various chemical transformations and synthetic elaborations.

属性

IUPAC Name |

1-(3-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCBYAIRHPWRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358192 | |

| Record name | 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428497-01-2 | |

| Record name | 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of 3-fluorophenylamine with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid . The reaction proceeds through a series of steps including cyclization and oxidation to form the desired pyrrole derivative.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions: 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

Oxidation: 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Material Science Applications

Organic Electronics

The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde into polymer matrices can potentially enhance the performance of these devices.

Case Studies

Case Study 1: Anticancer Screening

In a recent study published in Nature, a library of pyrrole derivatives was screened for anticancer activity. While this compound was not specifically tested, related compounds showed varying degrees of effectiveness against MDA-MB-231 and other cancer cell lines. The findings suggest that modifications to the pyrrole structure can significantly influence biological activity.

Case Study 2: Synthesis and Characterization

A study focused on synthesizing new pyrrole derivatives highlighted the successful incorporation of fluorinated phenyl groups to enhance solubility and stability in organic solvents. This work lays the groundwork for utilizing this compound in various chemical syntheses and applications in material science.

作用机制

The mechanism of action of 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its interaction with biological targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

- 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol

- 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-nitrile

Uniqueness: 1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse applications. The presence of the fluorophenyl group can enhance its stability and biological activity compared to non-fluorinated analogs.

生物活性

1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrrole and its derivatives are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C13H12FNO

- Molecular Weight : 217.24 g/mol

- CAS Number : 153881-54-0

- Structure : The compound features a pyrrole ring with a fluorophenyl substituent and an aldehyde group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds similar to this compound have shown significant antibacterial and antifungal activities against various pathogens.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| This compound | TBD | Escherichia coli |

| Other Pyrrole Derivatives | 3.9 - 12.5 | Various Gram-positive and Gram-negative bacteria |

The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness against bacterial strains. For example, studies have reported MIC values as low as 3.9 µg/mL for certain pyrrole derivatives against Klebsiella planticola and Staphylococcus aureus .

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer properties. Research indicates that some compounds exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study evaluated the effects of various pyrrole derivatives on cancer cell lines, reporting that certain compounds led to significant reductions in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The exact mechanism involves the modulation of apoptotic pathways and inhibition of key signaling molecules involved in tumor growth .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that pyrrole derivatives can inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : These compounds may also act on various receptors involved in inflammatory responses or tumor growth, thus modulating biological pathways effectively.

常见问题

Q. What synthetic methodologies are recommended for preparing 1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

The synthesis typically involves:

- Nucleophilic substitution : Reacting 3-fluorobenzyl halides with 2,5-dimethylpyrrole derivatives in the presence of a base (e.g., K₂CO₃) to form the pyrrole backbone .

- Oxidation : Converting a methyl or alcohol group to the aldehyde functionality using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation .

- One-pot methods : For industrial scalability, Raney nickel and acidic conditions can enable reductive cyclization of intermediates like 2-[2-(fluorophenyl)-2-oxoethyl]malononitrile .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aldehyde proton resonance (~9-10 ppm) .

- X-ray crystallography : Resolve bond angles and electronic effects of the fluorophenyl group on the pyrrole ring .

- Mass spectrometry : High-resolution MS to verify molecular weight (C₁₃H₁₂FNO, theoretical 217.09 g/mol).

- HPLC : Ensure >95% purity, especially for biological assays .

Advanced Research Questions

Q. How can the oxidation state of the aldehyde group be preserved during synthesis and storage?

- Synthetic protection : Use acetal or ketal protecting groups during reactive steps (e.g., halogenation) .

- Storage : Store under inert atmospheres (N₂/Ar) at –20°C in amber vials to prevent photodegradation or aldol condensation .

- Stabilizers : Add radical scavengers like BHT (butylated hydroxytoluene) in solution phases .

Q. What computational approaches predict the compound’s reactivity and bioactivity?

- DFT calculations : Analyze electron-withdrawing effects of the fluorine atom on the pyrrole ring’s aromaticity and aldehyde reactivity .

- Molecular docking : Screen against target proteins (e.g., kinases, CYP450 enzymes) to predict binding modes and guide SAR studies .

- ADMET modeling : Estimate pharmacokinetic properties (e.g., logP, metabolic stability) using tools like SwissADME .

Q. How does the fluorophenyl substituent influence regioselective functionalization?

- Electrophilic substitution : The fluorine atom directs electrophiles to the para position of the phenyl ring via meta-directing effects .

- Cross-coupling : Suzuki-Miyaura reactions preferentially modify the pyrrole’s 4-position due to steric hindrance from the 2,5-dimethyl groups .

Biological and Mechanistic Research

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the aldehyde’s electrophilicity for covalent inhibition .

Q. How can contradictory bioactivity data from similar compounds be resolved?

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites .

- Orthogonal assays : Compare results across enzymatic (cell-free) and cellular systems to distinguish target-specific effects from off-target interactions .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis?

Q. How is crystallinity affected by substituent modifications?

- Thermal analysis : DSC/TGA to compare melting points and stability of derivatives (e.g., 2,5-dimethyl vs. 2-ethyl-5-methyl analogs) .

- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance solubility without altering bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。